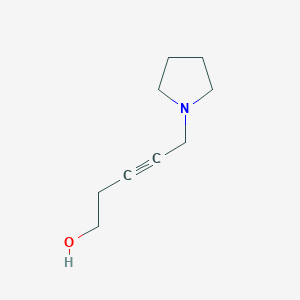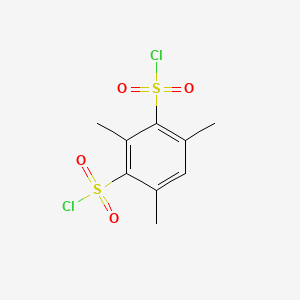![molecular formula C16H9ClF3N5O2 B1364566 N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine is a complex organic compound with the molecular formula C16H9ClF3N5O2 . This compound is notable for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a hydrazone linkage to a 4-chloro-3-nitrobenzaldehyde moiety . It is primarily used in pharmaceutical research and chemical synthesis.
Métodos De Preparación
The synthesis of N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine typically involves a multi-step process. The initial step often includes the preparation of 4-chloro-3-nitrobenzaldehyde, which is then reacted with 3-(trifluoromethyl)-2-quinoxalinylhydrazine under controlled conditions . The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure consistent product quality .
Análisis De Reacciones Químicas
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with various nucleophiles, forming imines or hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various solvents like ethanol and methanol . The major products formed from these reactions depend on the specific reagents and conditions used but can include amines, substituted benzaldehydes, and various hydrazone derivatives .
Aplicaciones Científicas De Investigación
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound’s quinoxaline ring and hydrazone linkage allow it to bind to various enzymes and receptors, potentially inhibiting their activity . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar compounds to N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine include:
4-chloro-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
3-(trifluoromethyl)-2-quinoxalinylhydrazine: Another precursor, used in the synthesis of quinoxaline derivatives.
This compound analogs: Compounds with similar structures but different substituents on the quinoxaline or benzaldehyde rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H9ClF3N5O2 |
|---|---|
Peso molecular |
395.72 g/mol |
Nombre IUPAC |
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C16H9ClF3N5O2/c17-10-6-5-9(7-13(10)25(26)27)8-21-24-15-14(16(18,19)20)22-11-3-1-2-4-12(11)23-15/h1-8H,(H,23,24) |
Clave InChI |
MXTQWHYNTQWXDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)
![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)





![2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)



![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
